2-Benzoylacetanilide

Catalog No.
S749622
CAS No.
959-66-0
M.F
C15H13NO2
M. Wt
239.27 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Benzoylacetanilide

CAS Number

959-66-0

Product Name

2-Benzoylacetanilide

IUPAC Name

3-oxo-N,3-diphenylpropanamide

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

InChI

InChI=1S/C15H13NO2/c17-14(12-7-3-1-4-8-12)11-15(18)16-13-9-5-2-6-10-13/h1-10H,11H2,(H,16,18)

InChI Key

XRZDIHADHZSFBB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)CC(=O)NC2=CC=CC=C2

Solubility

29.5 [ug/mL]

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(=O)NC2=CC=CC=C2

Organic Synthesis

2-Benzoylacetanilide can serve as a building block in organic synthesis for the preparation of more complex molecules. Its reactive ketone group can undergo various reactions like aldol condensation, Claisen condensation, and Michael addition, allowing the formation of diverse carbon-carbon and carbon-heteroatom bonds. This versatility makes it a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and functional materials [].

Catalyst Design

The combination of an amide and a ketone group in 2-benzoylacetanilide provides potential for designing new catalysts. The molecule's ability to form hydrogen bonds and coordinate with metal ions makes it a suitable candidate for developing catalysts for various organic transformations. Research suggests its potential application in reactions like aldol condensations, Knoevenagel condensations, and transfer hydrogenations [, ].

Material Science

2-Benzoylacetanilide's self-assembly properties due to hydrogen bonding interactions have been investigated for potential applications in material science. Studies have explored its use in the development of liquid crystals, self-healing materials, and supramolecular assemblies with unique optical and electrical properties [, ].

Molecular Structure Analysis

The structure of 2-Benzoylacetanilide consists of a benzene ring (C6H5) attached to a carbonyl group (CO) which is further connected to a methylene (CH2) bridge. This bridge links the carbonyl group to another amide (CONH) functional group, where the nitrogen (N) is bonded to a second phenyl ring (C6H5) []. This structure suggests the presence of two key features:

  • Amide Bond: The C=O-NH linkage forms a stable amide bond, which can participate in hydrogen bonding with other molecules, potentially influencing its solubility and reactivity.
  • Aromatic Rings: The presence of two phenyl rings contributes to the hydrophobicity of the molecule and may influence its interaction with other aromatic compounds [].

Chemical Reactions Analysis

  • Hydrolysis: The amide bond might be susceptible to hydrolysis under acidic or basic conditions, breaking it down into its constituent parts (benzoic acid, aniline, and acetic acid).
  • Condensation Reactions: The carbonyl group could participate in condensation reactions with other nucleophiles, potentially leading to the formation of heterocyclic compounds [].

Physical And Chemical Properties Analysis

  • Melting Point: Likely in the range of 100-200 °C, typical for organic molecules with aromatic rings and amide bonds.
  • Boiling Point: Expected to be high (>250 °C) due to the presence of two phenyl rings and the amide bond.
  • Solubility: Presumably low in water due to the hydrophobic nature of the aromatic rings, but potentially soluble in organic solvents like ethanol or dichloromethane [].

XLogP3

3.2

Appearance

Powder

Other CAS

959-66-0

Wikipedia

3-Oxo-3-phenylpropionanilide

Dates

Modify: 2023-08-15

Explore Compound Types